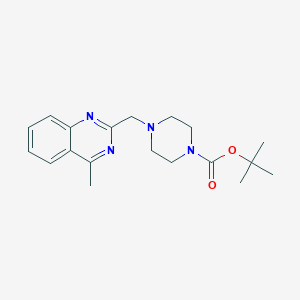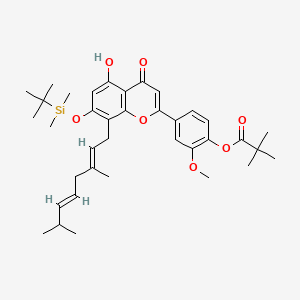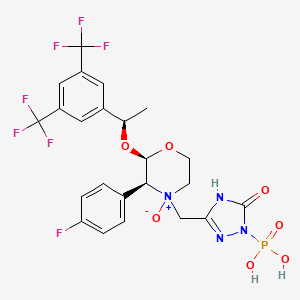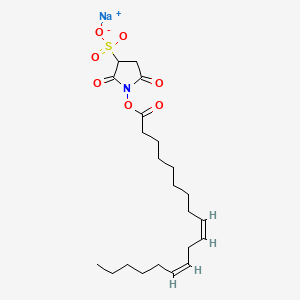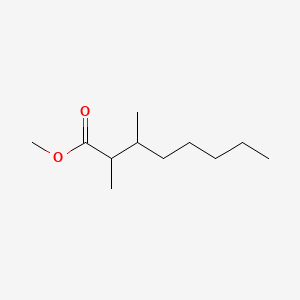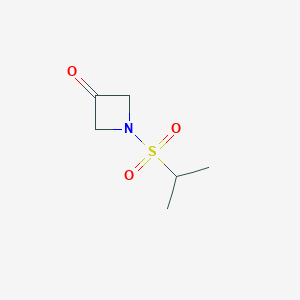![molecular formula C26H34O2Si2 B13858980 (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal is a complex organic compound characterized by its unique structure, which includes both silyl and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of silylation and alkyne addition reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug development. The presence of silyl groups can enhance the stability and bioavailability of pharmaceutical compounds.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism by which (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal exerts its effects is primarily through its reactive functional groups. The silyl group can participate in various substitution reactions, while the alkyne group can undergo addition and oxidation reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal: shares similarities with other silyl-protected alkynes and enynes.
Trimethylsilylacetylene: Another compound with a silyl and alkyne group, used in similar synthetic applications.
Diphenylsilylacetylene: Similar structure but with different substituents on the silyl group.
Uniqueness
What sets this compound apart is its combination of tert-butyl, diphenylsilyl, and trimethylsilyl groups, which provide unique reactivity and stability. This makes it a versatile compound for various synthetic applications.
Propriétés
Formule moléculaire |
C26H34O2Si2 |
|---|---|
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal |
InChI |
InChI=1S/C26H34O2Si2/c1-26(2,3)30(24-17-9-7-10-18-24,25-19-11-8-12-20-25)28-23(15-13-21-27)16-14-22-29(4,5)6/h7-13,15,17-21,23H,16H2,1-6H3/b15-13+ |
Clé InChI |
MEVPLMGDZAYZOB-FYWRMAATSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)/C=C/C=O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


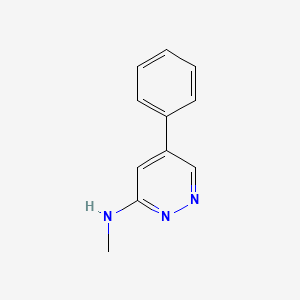
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
